Cas no 3027-02-9 (N-Benzyldiacetamide)

N-Benzyldiacetamide is a chemical compound characterized by its diacetamide functional group attached to a benzyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. Its stability under various conditions allows for versatile applications in multi-step synthetic routes. The compound’s benzylic position offers opportunities for further functionalization, enabling the introduction of diverse substituents. N-Benzyldiacetamide is also noted for its compatibility with common reagents, facilitating efficient transformations in amidation and alkylation reactions. Its well-defined properties make it a reliable choice for research and industrial processes requiring precise molecular modifications.
N-Benzyldiacetamide structure
N-Benzyldiacetamide structure
Product name:N-Benzyldiacetamide
CAS No:3027-02-9
MF:C11H13NO2
MW:191.22642
CID:1076192
PubChem ID:571847

N-Benzyldiacetamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyldiacetamide
    • N,N-diacetyl-benzylamine
    • QLJVKURELUECPZ-UHFFFAOYSA-N
    • Diacetamide, N-benzyl-
    • SCHEMBL2526727
    • Benzyldiacetamide
    • N-Acetyl-N-benzylacetamide #
    • Benzyldiacetamide; N,N-Diacetylbenzylamine; N-Acetyl-N-(phenylmethyl)acetamide
    • Acetamide, N-acetyl-N-(phenylmethyl)-
    • 3027-02-9
    • 1,1'-(Benzylimino)bisethanone
    • N-Acetyl-N-benzylacetamide
    • Inchi: InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
    • InChI Key: QLJVKURELUECPZ-UHFFFAOYSA-N
    • SMILES: CC(=O)N(CC1=CC=CC=C1)C(=O)C

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Solubility: Chloroform, Methanol

N-Benzyldiacetamide Security Information

  • Storage Condition:Refrigerator

N-Benzyldiacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B288725-25mg
N-Benzyldiacetamide
3027-02-9
25mg
$ 161.00 2023-04-18
TRC
B288725-100mg
N-Benzyldiacetamide
3027-02-9
100mg
$ 460.00 2023-04-18
TRC
B288725-500mg
N-Benzyldiacetamide
3027-02-9
500mg
$ 1367.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503523-25 mg
N-Benzyldiacetamide,
3027-02-9
25mg
¥2,482.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-503523-25mg
N-Benzyldiacetamide,
3027-02-9
25mg
¥2482.00 2023-09-05

N-Benzyldiacetamide Related Literature

Additional information on N-Benzyldiacetamide

N-Benzyldiacetamide (CAS No. 3027-02-9): A Comprehensive Overview

N-Benzyldiacetamide, also known by its CAS registry number 3027-02-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention in recent years due to its potential in drug delivery systems, polymer chemistry, and as an intermediate in the synthesis of advanced materials. The molecule consists of a benzyl group attached to a diacetamide moiety, which imparts it with distinct chemical and physical properties.

The synthesis of N-Benzyldiacetamide involves a series of well-established organic reactions, including nucleophilic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

In terms of physical properties, N-Benzyldiacetamide exhibits a melting point of approximately 115°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and THF. These characteristics make it suitable for applications where controlled solubility is crucial, such as in the formulation of pharmaceuticals or as a precursor in polymerization reactions.

Recent studies have highlighted the potential of N-Benzyldiacetamide as a building block for the development of bioactive molecules. For instance, researchers at the University of California have utilized this compound to synthesize novel anti-inflammatory agents with improved bioavailability. The diacetamide group acts as a reactive site for further functionalization, enabling the creation of diverse pharmacophores with tailored activities.

Beyond its role in drug discovery, N-Benzyldiacetamide has found applications in polymer chemistry. Its ability to undergo ring-opening polymerization under specific conditions has led to the development of biodegradable polymers with potential uses in biomedical engineering. These polymers exhibit excellent mechanical properties and can be tailored for specific applications such as tissue engineering scaffolds or drug delivery vehicles.

The environmental impact of N-Benzyldiacetamide has also been a topic of recent research. Studies conducted by the European Chemicals Agency (ECHA) suggest that this compound has low toxicity to aquatic life when properly managed. However, further investigations are required to fully understand its long-term effects on ecosystems and human health.

In conclusion, N-Benzyldiacetamide (CAS No. 3027-02-9) is a multifaceted compound with promising applications across various industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a key player in the development of innovative materials and therapeutic agents. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

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